

Synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tetrahydro-2-(2-propynyloxy)-2H-pyran

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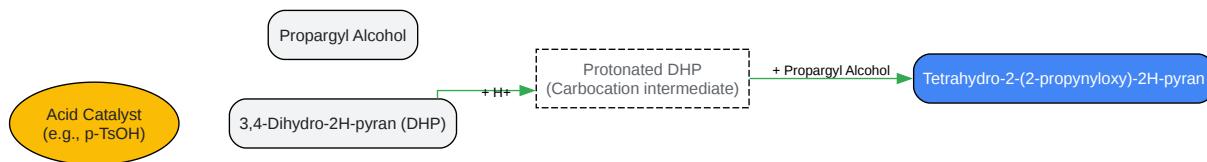
This in-depth technical guide provides a comprehensive overview of the synthesis of **Tetrahydro-2-(2-propynyloxy)-2H-pyran**, a versatile building block in organic synthesis. This compound is frequently utilized in the development of pharmaceuticals, agrochemicals, and materials science due to its unique structure and reactivity.^[1] The synthesis primarily involves the protection of the hydroxyl group of propargyl alcohol with 3,4-dihydro-2H-pyran (DHP), forming a tetrahydropyranyl (THP) ether.^{[2][3]} This guide details the experimental protocols, summarizes key quantitative data, and illustrates the reaction pathway.

Core Synthesis Reaction

The principal method for synthesizing **Tetrahydro-2-(2-propynyloxy)-2H-pyran** is the acid-catalyzed reaction between propargyl alcohol and 3,4-dihydro-2H-pyran.^[4] This reaction is a classic example of the use of DHP as a protecting group for alcohols.^{[2][5]} The THP ether formed is stable under a variety of reaction conditions, yet can be easily removed by acidic hydrolysis to restore the alcohol.^{[2][3]}

Reaction Pathway:

The synthesis proceeds via an acid-catalyzed Markownikov addition of the alcohol to the double bond of 3,4-dihydro-2H-pyran.^[6]

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Caption: Acid-catalyzed synthesis of **Tetrahydro-2-(2-propynyloxy)-2H-pyran**.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the final product, **Tetrahydro-2-(2-propynyloxy)-2H-pyran**.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n ₂₀ /D) |
|---------------------------------------|---|--------------------------|-----------------------------------|-------------------------|---------------------------------------|
| Propargyl alcohol | C ₃ H ₄ O | 56.06 | 114-115 | 0.948 | 1.432 |
| 3,4-Dihydro-2H-pyran | C ₅ H ₈ O | 84.12 | 86 | 0.922 | 1.440 |
| Tetrahydro-2-(2-propynyloxy)-2H-pyran | C ₈ H ₁₂ O ₂ | 140.18 ^[4] | 63-65 at 9 mmHg ^{[4][7]} | 0.997 ^{[4][7]} | 1.458 ^{[4][7]} |

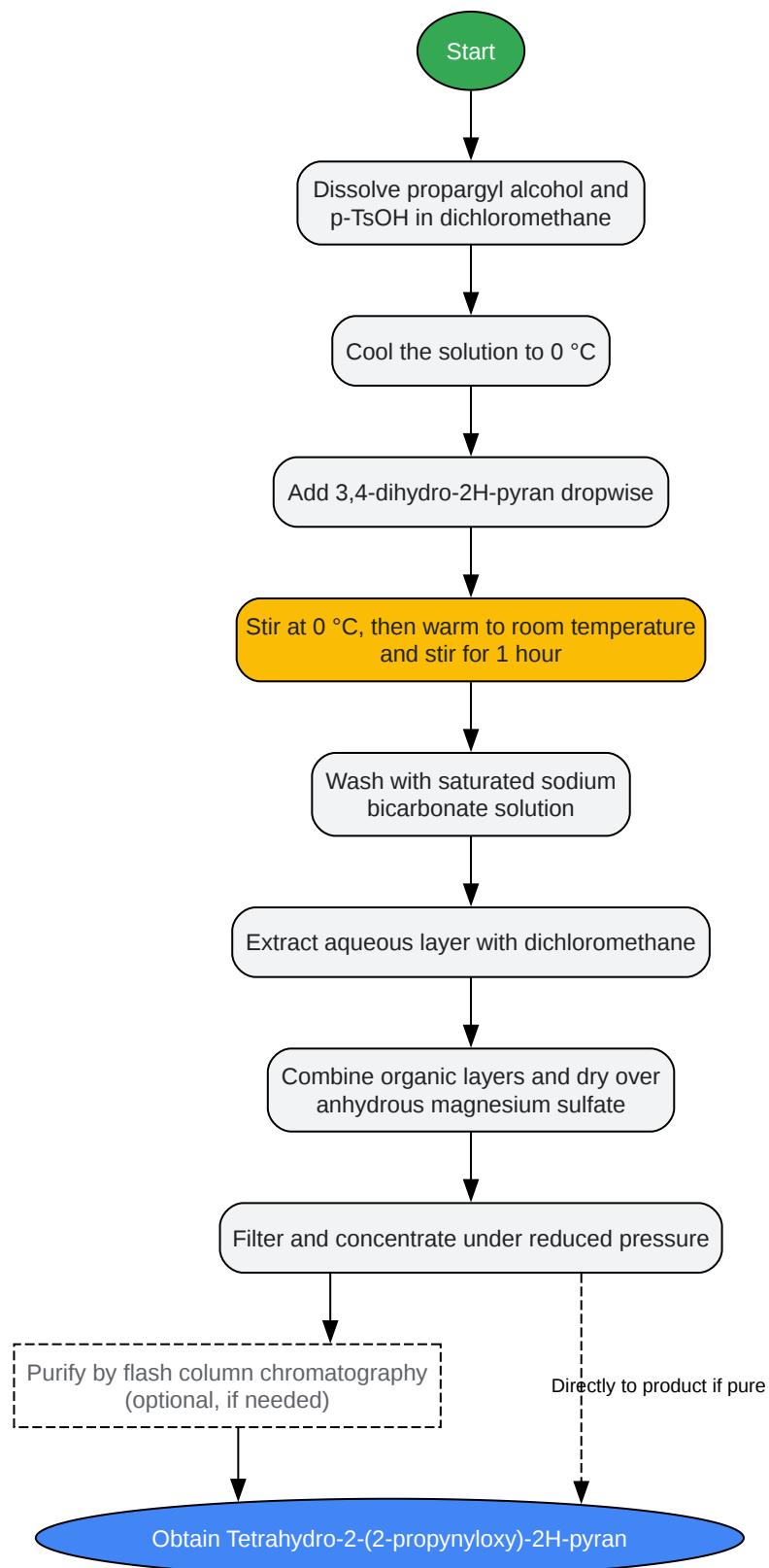
Detailed Experimental Protocols

Several detailed experimental procedures for the synthesis of **Tetrahydro-2-(2-propynyloxy)-2H-pyran** have been reported. Below is a representative protocol based on literature procedures.^[4]

Materials:

- Propargyl alcohol
- 3,4-Dihydro-2H-pyran (DHP)
- p-Toluenesulfonic acid monohydrate (p-TsOH)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Hexane
- Ether

Experimental Workflow:

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Caption: General experimental workflow for the synthesis.

Detailed Procedure:

- To a solution of propargyl alcohol (e.g., 2.6 mL, 44.6 mmol) and p-toluenesulfonic acid monohydrate (e.g., 0.09 g, 0.5 mmol) in dichloromethane (45 mL), 3,4-dihydro-2H-pyran (e.g., 4.3 mL, 46.8 mmol) is added dropwise at 0 °C.[4]
- The reaction mixture is stirred at 0 °C for 5 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.[4]
- The reaction is quenched by washing with a saturated aqueous solution of sodium bicarbonate (30 mL).[4]
- The aqueous layer is extracted with dichloromethane (45 mL).[4]
- The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[4]
- The resulting crude product, a yellow oil, can be further purified if necessary, for instance by flash column chromatography.[6] A typical yield for this reaction is high, around 97.2%. [4]

Characterization Data:

- Thin Layer Chromatography (TLC): $R_f = 0.30$ (hexane/ether, 95:5).[4]
- ^1H NMR (400 MHz, CDCl_3): $\delta = 1.50\text{-}1.67$ (m, 4H), 1.70-1.89 (m, 2H), 2.41 (t, $J = 2.4$ Hz, 1H), 3.52-3.57 (m, 1H), 3.82-3.87 (m, 1H), 4.27 (ddd, $J = 2.4$ Hz, 11.3 Hz, 15.8 Hz, 2H), 4.83 (t, $J = 3.4$ Hz, 1H).[4]
- ^{13}C NMR (100 MHz, CDCl_3): $\delta = 19.0, 25.3, 30.2, 53.9, 61.9, 74.0, 79.7, 96.8$.[4]
- Mass Spectrometry (MS-Cl): m/z calculated for $\text{C}_8\text{H}_{12}\text{O}_2$ $[\text{M}+\text{H}]^+$, 141; found, 141.[4]

Applications in Research and Development

Tetrahydro-2-(2-propynyoxy)-2H-pyran is a valuable intermediate in the synthesis of complex molecules.[8] The anion formed by metalation at the acetylenic carbon can react with a variety of electrophiles, allowing for further molecular elaboration.[4] It has been used as a reagent in the synthesis of natural products such as (-)-Histrionicotoxin and (-)-Exiguolide.[9] Its

utility also extends to materials science, where it is explored for the development of novel polymers and coatings.[\[1\]](#)

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- To cite this document: BenchChem. [Synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147309#literature-review-of-tetrahydro-2-2-propynyloxy-2h-pyran-synthesis>]

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